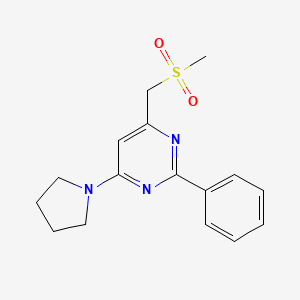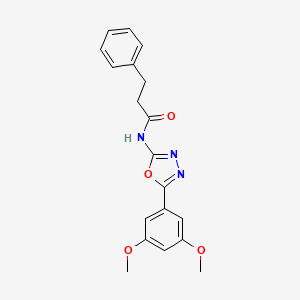
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Activities
A series of 1,3,4-oxadiazole derivatives have been designed, synthesized, and evaluated for their anticancer activity against multiple cancer cell lines. These compounds have shown moderate to excellent anticancer activities, with some derivatives exhibiting higher activity than reference drugs. The structural modification and optimization of these compounds aim to enhance their anticancer efficacy and selectivity (Ravinaik et al., 2021).
Antimicrobial and Anti-Proliferative Activities
The synthesis of N-Mannich bases of 1,3,4-oxadiazole and their antimicrobial and anti-proliferative activities have been investigated. These compounds displayed broad-spectrum antibacterial activities and potent activity against certain Gram-positive bacteria. Additionally, some derivatives demonstrated significant anti-proliferative activity against various cancer cell lines, including prostate cancer and human colorectal cancer (Al-Wahaibi et al., 2021).
Antioxidant and Antibacterial Studies
4,5-Dihydro-1,3,4-oxadiazole-2-thiones derivatives have been synthesized and characterized, with their biological activities assessed. Compounds showed good antibacterial activity against Staphylococcus aureus and potent antioxidant activity, highlighting their potential in developing new therapeutic agents with antioxidant and antibacterial properties (Karanth et al., 2019).
Drug Delivery System
Polyamide-montmorillonite nanocomposites incorporating 1,3,4-oxa(thia)diazoles were studied as a drug delivery system. These materials showed a slow release of active compounds in buffered aqueous solutions at various pH levels, indicating their potential use in controlled drug delivery applications. Furthermore, the in vitro antimicrobial activity of these systems against different bacterial and fungal strains was explored, showing good or moderate antimicrobial activities (Salahuddin et al., 2014).
Photoinduced Molecular Rearrangements
Research into the photochemistry of 1,2,4-oxadiazoles in the presence of sulfur nucleophiles has led to the discovery of new synthetic methodologies for producing 1,2,4-thiadiazoles. These studies contribute to the understanding of photo-induced redox reactions and the formation of N-substituted benzamidines, providing valuable insights for the synthesis of novel compounds with potential biological applications (Vivona et al., 1997).
Direcciones Futuras
While specific future directions for “N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide” are not mentioned in the sources I found, research into related compounds suggests potential avenues for exploration. For instance, a new glycosylation method promoted by visible light with 3,5-dimethoxyphenyl glycoside as the donor was developed . This protocol delivers both O-glycosides and N-glycosides in moderate to excellent yields using a wide range of O-nucleophiles and nucleobases as the glycosyl acceptors .
Propiedades
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-15-10-14(11-16(12-15)25-2)18-21-22-19(26-18)20-17(23)9-8-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACPLQOGQFUWFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methoxypyridin-3-yl)methanone](/img/structure/B2876762.png)
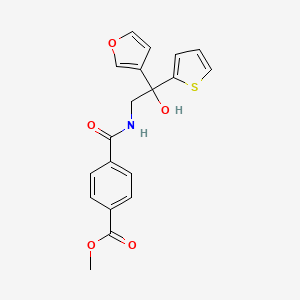
methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2876766.png)
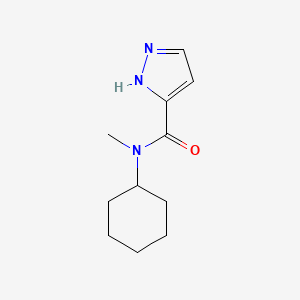
![Tert-butyl 2',3'-dihydro-1'H-spiro[pyrrolidine-2,4'-quinoline]-1-carboxylate](/img/structure/B2876772.png)

![2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide](/img/structure/B2876774.png)
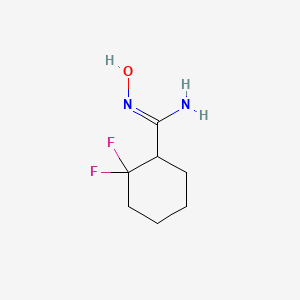


![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2876780.png)


